Cas no 1803674-13-6 (2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine)

2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine
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- インチ: 1S/C8H7F5N2O/c1-16-5-3(8(11,12)13)2-4(6(9)10)15-7(5)14/h2,6H,1H3,(H2,14,15)
- InChIKey: JCCWWPPUNJKUAC-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(C(F)F)=NC(=C1OC)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 48.1
2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029065961-1g |
2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine |
1803674-13-6 | 97% | 1g |
$1,475.10 | 2022-04-02 |
2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridineに関する追加情報
Introduction to 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1803674-13-6)
2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1803674-13-6, belongs to the pyridine class of molecules, which are widely recognized for their role in medicinal chemistry. The presence of multiple fluorinated substituents and functional groups makes it a promising candidate for further exploration in drug discovery and development.
The structural framework of 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine incorporates several key features that contribute to its chemical reactivity and pharmacological properties. The amino group at the 2-position, combined with the methoxy group at the 3-position, provides opportunities for further derivatization and interaction with biological targets. Additionally, the presence of both difluoromethyl and trifluoromethyl groups at the 6-position enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.
In recent years, there has been a growing interest in fluorinated pyridines due to their ability to modulate enzyme activity and receptor binding. Studies have demonstrated that fluorine atoms can significantly influence the electronic properties of molecules, leading to improved binding affinity and selectivity. The compound 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine is no exception, and its design reflects the latest trends in medicinal chemistry where fluorine atoms are strategically incorporated to enhance drug-like properties.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Pyridine derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine suggests that it may exhibit similar activities while also offering improved pharmacokinetic profiles. This makes it an attractive scaffold for further chemical optimization and biological evaluation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. The use of molecular modeling techniques has been particularly valuable in understanding how small changes in structure can affect binding interactions with biological targets. For instance, simulations have shown that the fluorinated substituents in 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine can enhance its interaction with certain enzymes by improving hydrophobicity and electronic matching.
The synthesis of this compound also represents a significant achievement in organic chemistry. The introduction of multiple fluorinated groups requires precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex pyridine derivatives efficiently. These advances have not only facilitated the preparation of 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine but also opened new avenues for exploring related compounds with tailored biological activities.
In conclusion, 2-Amino-6-(difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine (CAS No. 1803674-13-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and fluorinated substituents makes it a valuable scaffold for drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing next-generation therapeutic agents that address unmet medical needs.
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